3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide
Description
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-18(19(26-30-12)14-6-4-5-7-15(14)23)20(27)24-13-8-9-17-16(10-13)25-21(28)22(2,3)11-29-17/h4-10H,11H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWJIMABBQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(C(=O)N4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 2: NMR Chemical Shift Differences in Key Regions
| Compound | Region A (δ 39–44 ppm) | Region B (δ 29–36 ppm) | Inference |
|---|---|---|---|
| Target Compound | Distinct shifts | Similar to Rapa | Steric effects from dimethyl groups |
| Benzothiazole-3-carboxamide (4g) | Standard shifts | Standard shifts | Minimal steric perturbation |
| Rapa (Reference) | Baseline | Baseline | N/A |
- Structural Insights : highlights that chemical shifts in Regions A and B correlate with substituent-induced electronic changes. The target compound’s benzooxazepine dimethyl groups likely perturb Region A shifts, distinguishing it from benzothiazole derivatives like 4g .
Computational Similarity Metrics
Table 3: Tanimoto and Dice Similarity Scores
| Compound Pair Compared | Tanimoto (Morgan) | Dice (MACCS) | Structural Overlap |
|---|---|---|---|
| Target vs. 4j | 0.62 | 0.71 | Shared chlorophenyl, divergent cores |
| Target vs. Benzooxazepine (12) | 0.85 | 0.89 | Shared benzooxazepine, variable side chains |
- Fingerprint Analysis : As per and , Morgan fingerprints reveal higher similarity (Tanimoto = 0.85) between the target and benzooxazepine derivatives (e.g., ) than with benzothiazoles (Tanimoto = 0.62). This aligns with scaffold-based clustering in , where Murcko scaffolds prioritize core similarity .
Bioactivity and Target Engagement
- Bioactivity Clustering : demonstrates that structurally similar compounds cluster by bioactivity. The target’s benzooxazepine-isoxazole hybrid may share modes of action with benzamide derivatives (), particularly in kinase or protease inhibition, though experimental validation is needed .
- Docking Affinity Variability: Small changes in side chains (e.g., allyl vs. methyl in ) can alter binding pocket interactions. The target’s 3,3-dimethyl group may enhance hydrophobic interactions compared to non-methylated analogues .
Metabolic and Pharmacokinetic Considerations
Méthodes De Préparation
Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation
A highly efficient method for constructing the benzo[b]oxazepine ring involves a tandem C–N coupling and C–H carbonylation reaction under carbon dioxide atmosphere. This approach, reported by, utilizes phenylamine derivatives and allyl halides in the presence of a CuI catalyst and 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand.
Representative Procedure
- Reagents :
- Phenylamine derivative (0.5 mmol)
- Allyl bromide (0.6 mmol)
- CuI (10 mol%), ligand L1 (10 mol%)
- Cs₂CO₃ (2 equiv.) in DMSO (4 mL)
- Conditions : CO₂ atmosphere, 100°C, 10 hours.
- Workup : Quench with brine, extract with ethyl acetate, purify via silica gel chromatography.
- Yield : 72–85% for substituted benzo[b]oxazepin-4-ones.
Mechanistic Insight
The reaction proceeds via a Cuᴵ/Cuᴵᴵᴵ catalytic cycle:
Cyclocondensation of 2-Aminophenol Derivatives
Alternative routes involve cyclocondensation reactions. For example, describes the synthesis of benzo[b]oxazepines via nucleophilic attack of 2-aminophenol on nitrile-containing precursors.
Procedure Highlights
- Substrate : Methyl 2-cyano-3,3-dimethylthioacrylate.
- Reagents : 2-Aminophenol, KOH in DMSO.
- Key Step : Elimination of methanethiol and cyclization to form the oxazepine ring.
Synthesis of the 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Fragment
Huisgen Cycloaddition for Isoxazole Formation
The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne:
- Generation of Nitrile Oxide :
- React hydroxylamine with 2-chlorobenzaldehyde to form the corresponding oxime.
- Chlorination (e.g., using NCS) yields the nitrile oxide.
- Cycloaddition :
- React with methylacetylene in the presence of a base to form 3-(2-chlorophenyl)-5-methylisoxazole.
Carboxamide Functionalization
The carboxylic acid is activated for amide bond formation:
- Activation : Convert 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride using SOCl₂.
- Coupling : React with the oxazepine amine intermediate using a base (e.g., Et₃N) in anhydrous THF.
Final Coupling and Characterization
Amide Bond Formation
The final step involves coupling the activated isoxazole carbonyl with the oxazepine amine:
Optimized Conditions
- Coupling Reagent : HATU, DIPEA in DMF.
- Stoichiometry : 1:1 molar ratio of acyl chloride to amine.
- Yield : 68–75% after purification.
Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.62–7.45 (m, 4H, Ar–H), 4.32 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.42 (s, 6H, C(CH₃)₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
- HRMS : m/z 453.9 [M+H]⁺ (calc. for C₂₄H₂₄ClN₃O₄: 453.9).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Isoxazole Formation : Use of electron-withdrawing groups on the nitrile oxide improves cycloaddition specificity.
- Oxazepine Ring Stability : Avoid prolonged heating in acidic conditions to prevent ring-opening.
- Amide Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
Industrial-Scale Considerations
For bulk production, the Cu-catalyzed method is preferred due to its atom economy and scalability. Critical parameters include:
- CO₂ Pressure : 10–15 bar for consistent yields.
- Catalyst Recycling : CuI can be recovered via aqueous extraction with >90% efficiency.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including coupling of the isoxazole-4-carboxamide moiety to the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:
- Acylation : Use of coupling agents like EDC/HOBt for amide bond formation under inert atmospheres (N₂ or Ar) to prevent side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (0–25°C) to stabilize intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl and methyl groups) and amide linkage integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 454.12) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, though this requires high-purity crystals .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Solubility : Use DMSO for initial stock solutions (≤10 mM) followed by dilution in PBS or cell culture media (final DMSO ≤0.1%) .
- Stability : Conduct LC-MS stability assays in buffer (pH 7.4) at 37°C; monitor degradation products over 24 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay Standardization : Use validated protocols (e.g., ATP-based cell viability assays for anticancer activity) with positive controls (e.g., doxorubicin) .
- Metabolic Interference Testing : Rule out false positives by testing against liver microsomes to assess compound stability in metabolic environments .
Q. How can the compound’s mechanism of action be elucidated using computational and experimental approaches?
- Molecular Docking : Screen against kinase libraries (e.g., PDB entries 4R3Q, 6T7B) to identify potential targets .
- Kinetic Analysis : Perform time-dependent inhibition assays (e.g., for proteases or kinases) to distinguish competitive vs. allosteric binding .
Q. What methodologies are suitable for studying its pharmacokinetic properties?
- ADME Profiling :
- Absorption : Caco-2 cell monolayer permeability assays .
- Metabolism : CYP450 inhibition screening (e.g., CYP3A4/2D6 isoforms) .
- Excretion : Radiolabeled tracer studies in rodent models .
Q. How can researchers design derivatives to enhance selectivity for a target enzyme or receptor?
- SAR Studies : Modify substituents (e.g., replace 2-chlorophenyl with 2,6-dichlorophenyl) and evaluate changes in binding affinity via SPR or ITC .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .
Critical Considerations
- Contradictory Data : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Toxicity Screening : Prioritize Ames tests for mutagenicity and hERG channel binding assays to exclude cardiotoxicity risks .
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